3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyrimidinyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. One common method involves the methylation of gallic acid with dimethyl sulfate in the presence of sodium hydroxide . The resulting trimethoxybenzoic acid can then be converted to the corresponding benzoyl chloride using thionyl chloride . This intermediate is then reacted with the appropriate amine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), thereby disrupting cellular processes and leading to its biological effects . The compound may also modulate signaling pathways, including those involving extracellular signal-regulated kinases (ERKs).
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its combination of the trimethoxyphenyl group with a pyrimidinyl and benzamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N5O4 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H29N5O4/c1-16-26-22(15-23(27-16)30-11-5-6-12-30)28-18-7-9-19(10-8-18)29-25(31)17-13-20(32-2)24(34-4)21(14-17)33-3/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,29,31)(H,26,27,28) |
InChI Key |
SWUVUUSITBYVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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